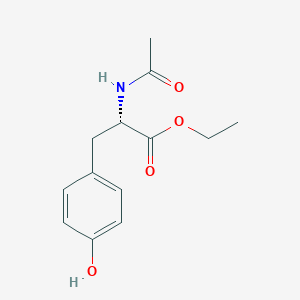

Ethyl N-acetyl-L-tyrosinate

Descripción general

Descripción

Ethyl N-acetyl-L-tyrosinate (CAS: 840-97-1) is an ester derivative of N-acetyl-L-tyrosine, where the carboxylic acid group of the parent compound is replaced by an ethyl ester. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol (anhydrous form) . The monohydrate form (CAS: 36546-50-6) has the formula C₁₃H₁₉NO₅ and a molecular weight of 269.30 g/mol . It is commonly abbreviated as ATEE (Ac-Tyr-OEt) and is used in biochemical assays, such as ligand-binding studies, and as a precursor in synthesizing bioconjugatable compounds .

Key properties include:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-acetyl-L-tyrosinate typically involves the esterification of N-acetyl-L-tyrosine. One common method includes reacting N-acetyl-L-tyrosine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl N-acetyl-L-tyrosinate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of N-acetyl-L-tyrosinol.

Substitution: Formation of N-acetyl-L-tyrosine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Ethyl N-acetyl-L-tyrosinate exhibits promising pharmacological features, particularly as an antioxidant and a precursor for biologically active compounds. Its structure allows it to participate in various biochemical reactions, making it a potential candidate for synthesizing drugs targeting oxidative stress-related diseases .

Drug Development

Research indicates that derivatives of N-acetyl-L-tyrosine, including this compound, can serve as substrates in enzymatic reactions. For instance, studies have shown that these compounds can be hydrolyzed by specific enzymes, which may lead to the development of targeted therapies for conditions such as chronic tonsillitis where hydrolytic activity is crucial . Furthermore, the compound's ability to enhance oral bioavailability positions it as a favorable option in drug formulation .

Drug Delivery Systems

Nanoparticle Formation

Recent advancements have demonstrated that L-tyrosine-based polymers can self-assemble into nanoparticles that encapsulate anticancer drugs effectively. This compound can be utilized in creating biodegradable amphiphilic poly(ester-urethane) nanoparticles that show excellent drug delivery capabilities. These nanoparticles have been tested for delivering chemotherapeutic agents like doxorubicin and camptothecin, demonstrating significant cytotoxic effects on cancer cells while remaining non-toxic to normal cells .

| Property | Value |

|---|---|

| Nanoparticle Size | 200 ± 10 nm |

| Drug Encapsulation Efficiency | High |

| Biodegradability | Yes |

| Cytotoxicity (HeLa Cells) | High |

Biochemical Studies

Enzymatic Activity Research

The hydrolytic activity of this compound has been investigated in the context of tonsillar extracts. The compound's interaction with C1-esterase suggests its role in immune responses and microbial invasion resistance . Understanding these interactions could lead to insights into how certain compounds can modulate immune function.

Charge Density Studies

Advanced crystallographic studies have been conducted on N-acetyl-L-tyrosine ethyl ester monohydrate using X-ray diffraction techniques. These studies focus on the charge density distribution within the crystal structure, providing valuable data for understanding the compound's electronic properties and potential reactivity .

Case Studies

-

Chronic Tonsillitis Research

A study evaluated the hydrolytic activities of tonsillar extracts involving this compound. The results indicated a correlation between low hydrolytic activity and increased susceptibility to infections, highlighting the compound's potential role in immune modulation . -

Nanoparticle Drug Delivery

In vitro studies demonstrated that L-tyrosine-based nanoparticles loaded with doxorubicin showed enhanced cellular uptake compared to free drug formulations. This study underscores the effectiveness of using this compound in developing advanced drug delivery systems for cancer therapy .

Mecanismo De Acción

The mechanism of action of Ethyl N-acetyl-L-tyrosinate involves its interaction with specific enzymes and receptors. As a derivative of L-tyrosine, it can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, it may modulate signaling pathways involved in cognitive functions and neuroprotection .

Comparación Con Compuestos Similares

N-Acetyl-L-tyrosine

Methyl N-acetyl-L-tyrosinate

N-Acetyl-D-tyrosine ethyl ester

- Molecular Formula: C₁₃H₁₇NO₄ (same as L-form)

- Key Differences: D-enantiomer, which is biologically inactive in systems requiring L-amino acids. Used as a negative control in enzymatic assays .

N-Acetyl-L-tryptophan

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.26 g/mol .

- Key Differences: Tryptophan backbone instead of tyrosine. Used as a stabilizer in protein pharmaceuticals (e.g., monoclonal antibodies) .

This compound Monohydrate

Data Tables

Table 1: Physicochemical Properties

Research Findings

Actividad Biológica

Ethyl N-acetyl-L-tyrosinate (EAT) is a derivative of L-tyrosine, an amino acid that plays a crucial role in the synthesis of neurotransmitters and hormones. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of the biological activity of EAT, supported by relevant studies and findings.

EAT is an ester formed from N-acetyl-L-tyrosine and ethanol. Its molecular formula is , with a molecular weight of 221.25 g/mol. The compound exhibits hydrophilic properties due to the presence of the acetyl group, which enhances its solubility in biological systems.

1. Antioxidant Activity

EAT has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells. Research indicates that compounds similar to EAT can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

- Study Findings : A comparative study showed that EAT had a higher radical scavenging capacity than standard antioxidants like ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

EAT exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

- Mechanism : EAT inhibits the activation of nuclear factor-kappa B (NF-kB), a key regulator of inflammation. By preventing NF-kB activation, EAT reduces the expression of inflammatory markers such as TNF-alpha and IL-6 .

3. Neuroprotective Effects

The neuroprotective potential of EAT is linked to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.

- Case Study : In a study involving neuronal cell cultures exposed to oxidative stress, EAT significantly reduced cell death and improved cell viability compared to untreated controls . This suggests that EAT may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacokinetics

The pharmacokinetic profile of EAT indicates good absorption and bioavailability when administered orally. Studies suggest that the compound is rapidly metabolized into its active forms, enhancing its efficacy in biological systems.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl N-acetyl-L-tyrosinate, and how are they experimentally determined?

- Answer : this compound (CAS 840-97-1) has a molecular formula of C₁₃H₁₇NO₄ (MW 251.28 g/mol) and exists as a monohydrate (CAS 36546-50-6; MW 269.29 g/mol) . Key properties include:

- Solubility : Aqueous solubility ranges from 5.571×10⁻³ M (1.40 g/L) at 5°C to 1.385×10⁻² M (3.48 g/L) at 28°C, determined via gravimetric analysis in controlled temperature experiments .

- Melting Point : Reported as 149–152°C for the anhydrous form, measured using differential scanning calorimetry (DSC) .

- Analytical Methods : Purity and structural validation are typically performed via HPLC (using C18 columns) or GC-MS with FID detection, referencing pharmacopeial standards (e.g., USP, EP) .

Q. How is this compound synthesized, and what quality controls are applied?

- Answer : The compound is synthesized via esterification of N-acetyl-L-tyrosine with ethanol under acidic catalysis. Critical quality control steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track esterification progress .

- Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity, verified by NMR (¹H/¹³C) and mass spectrometry .

- Hydration State Confirmation : Karl Fischer titration to distinguish monohydrate from anhydrous forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Answer : Discrepancies in solubility values (e.g., 1.40 g/L vs. 3.48 g/L) arise from temperature dependence and hydration state variability . To address this:

- Standardize Conditions : Conduct solubility assays at fixed temperatures (e.g., 25°C ± 0.1°C) using a thermostatic bath.

- Control Hydration : Pre-equilibrate samples in desiccators with defined humidity levels.

- Validate Methods : Cross-check results using multiple techniques (e.g., UV-Vis spectroscopy for concentration vs. gravimetry) .

Q. What experimental designs are optimal for studying this compound in enzymatic assays?

- Answer : The compound is used as a substrate or inhibitor in protease/esterase studies. Key considerations include:

- Enzyme Selection : Use trypsin or chymotrypsin due to specificity for acetylated tyrosine derivatives .

- Kinetic Parameters : Measure Km and Vmax via Michaelis-Menten plots, using spectrophotometric detection of hydrolyzed products (e.g., tyrosine release at 275 nm) .

- Interference Mitigation : Include controls for non-enzymatic hydrolysis (e.g., buffer-only samples) and validate with a reference inhibitor (e.g., PMSF for serine proteases) .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Answer : Stability profiles are critical for pharmacological applications. A robust design includes:

- pH Variability : Test degradation kinetics in buffers (pH 1–9) at 37°C, sampling at intervals (0, 24, 48 hrs) .

- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments .

- Analytical Endpoints : Quantify intact compound via LC-MS/MS and identify degradation products using high-resolution MS .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Answer : For dose-response studies (e.g., enzyme inhibition):

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.

- Error Handling : Report 95% confidence intervals and perform outlier detection (Grubbs’ test) .

- Reproducibility : Triplicate experiments with independent preparations to account for batch variability .

Q. How can aqueous solubility be experimentally enhanced for this compound in formulation studies?

- Answer : Strategies include:

Propiedades

IUPAC Name |

ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAWDTAMLOJQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862437 | |

| Record name | Ethyl N-acetyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-97-1 | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.